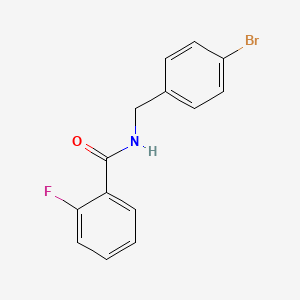

N-(4-Bromobenzyl)-2-fluorobenzamide

Description

Properties

Molecular Formula |

C14H11BrFNO |

|---|---|

Molecular Weight |

308.14 g/mol |

IUPAC Name |

N-[(4-bromophenyl)methyl]-2-fluorobenzamide |

InChI |

InChI=1S/C14H11BrFNO/c15-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)16/h1-8H,9H2,(H,17,18) |

InChI Key |

UKGSVXFAJIEAEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Br)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparisons with Fluorinated Benzamides

Table 1: Key Structural Parameters of Halogenated Benzamides

*Bromine’s larger atomic radius and polarizability compared to fluorine or chlorine may favor different space groups (e.g., Pbca or P2₁/c) due to altered packing .

- Key Observations: Trifluorinated Analogs (Fo23/Fo24): Exhibit near-coplanar aromatic rings (interplanar angles <1°) and 1D amide–amide hydrogen bonding. Their structural similarity is striking (RMSD = 0.02 Å), despite differing fluorine positions . Chlorinated Analogs (XEHZOD): Crystallize in non-Pn space groups (e.g., Pna2₁), with halogen (Cl) stacking interactions dominating over F-mediated contacts .

Physicochemical Properties and Halogen Effects

Table 2: Halogen Substitution Impact on Properties

- Bromine vs. In mixed halogen systems (e.g., bromo-fluoro), competition between F-mediated hydrogen bonds and Br···π interactions may lead to unique polymorphs .

Preparation Methods

General Synthetic Strategy

The synthesis of N-(4-Bromobenzyl)-2-fluorobenzamide typically involves the formation of an amide bond between a 4-bromobenzylamine derivative and 2-fluorobenzoic acid or its activated derivative. The main approaches include:

- Direct coupling of 4-bromobenzylamine with 2-fluorobenzoic acid derivatives using coupling reagents.

- Activation of 2-fluorobenzoic acid to reactive intermediates (acid chlorides or active esters) followed by reaction with 4-bromobenzylamine.

- Catalyzed amide bond formation using palladium or other transition metal catalysts under controlled conditions.

Preparation via Coupling Reagents

One of the most common and efficient methods involves the use of coupling reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or similar phosphonium-based reagents to activate the carboxylic acid group of 2-fluorobenzoic acid, facilitating nucleophilic attack by 4-bromobenzylamine.

- 2-Fluorobenzoic acid (1.0 equiv.) is dissolved in anhydrous dichloromethane.

- Coupling reagent (e.g., BOP, 1.1 equiv.) and a base such as diisopropylethylamine (3.3 equiv.) are added at room temperature.

- 4-Bromobenzylamine (1.1 equiv.) is introduced to the reaction mixture.

- The mixture is stirred at ambient temperature for 2 hours.

- The reaction mixture is then worked up by aqueous extraction, drying, and purification through silica gel chromatography.

Outcome: This method affords the desired this compound in high yield and purity, often quantitative.

| Reagent | Equiv. | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 2-Fluorobenzoic acid | 1.0 | Dichloromethane | RT | 2 h | Quantitative | Standard coupling conditions |

| Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate | 1.1 | Activates carboxylic acid | ||||

| Diisopropylethylamine | 3.3 | Base to scavenge HCl | ||||

| 4-Bromobenzylamine | 1.1 | Nucleophile |

Preparation via Acid Chloride Intermediate

An alternative approach involves converting 2-fluorobenzoic acid into its acid chloride derivative using reagents like thionyl chloride (SOCl2), followed by reaction with 4-bromobenzylamine.

- 2-Fluorobenzoic acid is refluxed with excess thionyl chloride in anhydrous benzene or dichloromethane to form 2-fluorobenzoyl chloride.

- The acid chloride is then reacted with 4-bromobenzylamine in the presence of a base (e.g., triethylamine) at low temperature to form the amide.

- The reaction mixture is quenched, extracted, and purified.

This method is advantageous when coupling reagents are unavailable or when a more reactive intermediate is needed. However, care must be taken to control reaction temperature and moisture to prevent hydrolysis of the acid chloride.

Palladium-Catalyzed Amide Formation

Recent advances have demonstrated the use of palladium-catalyzed cross-coupling reactions to form amide bonds selectively. For example, palladium(II) acetate in combination with ligands such as XantPhos can catalyze the coupling of 2-(2-bromobenzyl)benzamides with amines under mild conditions.

- A mixture of 2-(2-bromobenzyl)benzamide (0.25 mmol), cesium carbonate (0.5 mmol), Pd(OAc)2 (0.025 mmol), and XantPhos ligand (0.034 mmol) is dissolved in dioxane.

- The reaction is heated at 110 °C under nitrogen atmosphere for 18 hours.

- After cooling, the mixture is extracted, dried, and purified by column chromatography.

This method provides regio- and chemoselective amide bond formation and can be adapted for the synthesis of this compound analogs.

Summary Table of Preparation Methods

Research Findings and Notes

- The coupling reagent method using benzotriazol-based phosphonium salts is widely reported to give quantitative yields with minimal side reactions.

- Acid chloride formation requires careful control of moisture and temperature but is a classical and robust approach.

- Palladium-catalyzed methods offer regioselectivity and can be applied to complex substrates, but require inert atmosphere and longer reaction times.

- Purification typically involves silica gel chromatography with eluent mixtures such as ethyl acetate/hexane gradients to isolate pure this compound.

- Reaction monitoring by TLC and NMR confirms the formation of the amide bond and the absence of starting materials.

Q & A

Q. Optimization Strategies :

- Use anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates .

- Monitor reaction progress via TLC or HPLC to minimize byproducts .

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine at position 2, bromine at para-benzyl) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 322.0) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (e.g., C18) with UV detection .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

- Crystal Growth : Slow evaporation from ethanol/dichloromethane mixtures yields diffraction-quality crystals .

- Data Collection : Use a synchrotron or high-flux X-ray source for high-resolution datasets (e.g., resolution <1.0 Å) .

- Refinement with SHELX : SHELXL refines anisotropic displacement parameters and validates bond lengths/angles (e.g., C-F bond: ~1.34 Å; C-Br bond: ~1.90 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.